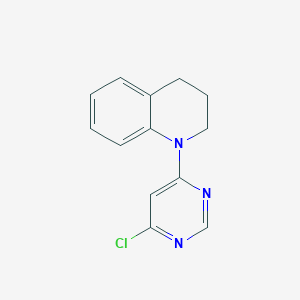

1-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline

説明

This would typically involve a brief overview of the compound, including its molecular formula and structure, and any known uses or applications.

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, including its atomic arrangement and any important functional groups.Chemical Reactions Analysis

This would involve a study of the compound’s reactivity, including any known reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学的研究の応用

Malaria Treatment and Drug Resistance Analysis

1-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline, as part of the aminoquinoline group, has been studied extensively in the treatment of malaria, particularly falciparum malaria. Research indicates that combination therapies involving aminoquinolines and antifolates, such as sulfadoxine-pyrimethamine, offer effective alternatives to chloroquine, potentially improving efficacy and delaying the selection of resistant malaria parasites. These combinations have shown superior efficacy compared to monotherapy treatments (Gasasira et al., 2003). Moreover, analyses of the tyrosine-86 allele of the pfmdr 1 gene of Plasmodium falciparum suggest a genetic basis for resistance to chloroquine and amodiaquine, part of the aminoquinoline family, indicating a need for careful monitoring and potential modification of treatment regimens (Duraisingh et al., 1997).

Metabolomics and Drug Resistance

Studies have also delved into the metabolomics of Plasmodium vivax, exploring how metabolic profiles differ between chloroquine-resistant and sensitive strains. This research paves the way for developing novel biomarkers for drug resistance, enhancing treatment strategies by targeting specific metabolic pathways associated with resistance (Uppal et al., 2017).

Skin Health and Antioxidant Properties

Notably, compounds related to 1-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline, such as Pyrroloquinoline quinone (PQQ), have been researched for their effects on skin health and antioxidant properties. Studies have shown that oral intake of PQQ can improve skin conditions, inhibit the increase in transepidermal water loss, and possibly contribute to skin health by affecting mast cells and CD3⁺ T-cells in the skin (Nakano et al., 2015).

Molecular Pathways and Neurological Insights

Exploring the molecular pathways and neurological implications, research on related compounds has revealed insights into mitochondrial-related metabolism and inflammation processes. For instance, the impact of PQQ on mitochondrial biogenesis pathways and inflammation markers like C-reactive protein and IL-6 highlights the compound's potential role in neurologic functions and energy-related metabolism (Harris et al., 2013).

Safety And Hazards

This would involve a study of the compound’s toxicity and any potential hazards associated with its use or disposal.

将来の方向性

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or studies of the compound’s properties or reactivity.

Please note that this is a general guideline and the specifics might vary depending on the exact nature of the compound and the available information. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. If you have any other questions or need further clarification, feel free to ask!

特性

IUPAC Name |

1-(6-chloropyrimidin-4-yl)-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3/c14-12-8-13(16-9-15-12)17-7-3-5-10-4-1-2-6-11(10)17/h1-2,4,6,8-9H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWONGKZZIQGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3=CC(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401208687 | |

| Record name | 1-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401208687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline | |

CAS RN |

1220020-17-6 | |

| Record name | 1-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401208687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

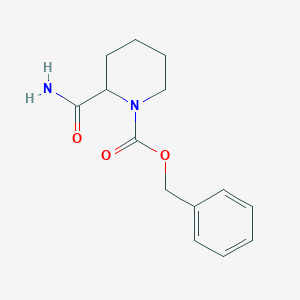

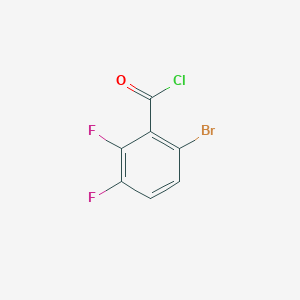

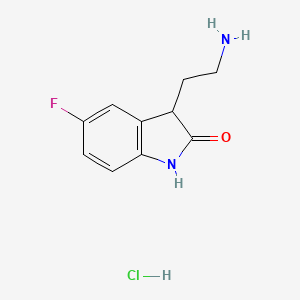

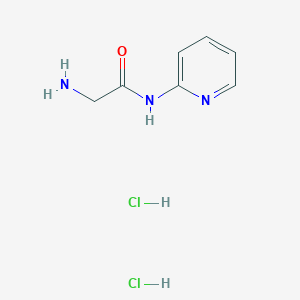

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B1524133.png)

![[4-(Propan-2-ylsulfanyl)phenyl]methanol](/img/structure/B1524139.png)

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate](/img/structure/B1524145.png)

![2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate](/img/structure/B1524149.png)